molecular formula C5H9NO3S B14472356 Butyl (oxo-lambda~4~-sulfanylidene)carbamate CAS No. 67868-27-3

Butyl (oxo-lambda~4~-sulfanylidene)carbamate

Cat. No.: B14472356
CAS No.: 67868-27-3
M. Wt: 163.20 g/mol
InChI Key: XFHKJQBUPRYKMJ-UHFFFAOYSA-N
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Description

Butyl (oxo-lambda~4~-sulfanylidene)carbamate is an organosulfur compound with a unique structure that includes a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (oxo-lambda~4~-sulfanylidene)carbamate typically involves the reaction of butylamine with a suitable sulfur-containing reagent. One common method is the oxidative coupling of butylamine with sulfur dioxide or a sulfur-containing oxidant under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl (oxo-lambda~4~-sulfanylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.

Scientific Research Applications

Butyl (oxo-lambda~4~-sulfanylidene)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which butyl (oxo-lambda~4~-sulfanylidene)carbamate exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various biological pathways and processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Butyl (oxo-lambda~4~-sulfanylidene)methylamine
  • tert-Butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate

Uniqueness

Butyl (oxo-lambda~4~-sulfanylidene)carbamate is unique due to its specific combination of a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

67868-27-3

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

butyl N-sulfinylcarbamate

InChI

InChI=1S/C5H9NO3S/c1-2-3-4-9-5(7)6-10-8/h2-4H2,1H3

InChI Key

XFHKJQBUPRYKMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N=S=O

Origin of Product

United States

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